Ortho-Bromine Handle for Sequential Cross-Coupling in 2-Bromo-4-cyanobenzene-1-sulfonyl chloride
2-Bromo-4-cyanobenzene-1-sulfonyl chloride contains an ortho-bromo group that is orthogonal to the sulfonyl chloride. While the sulfonyl chloride reacts with nucleophiles to form sulfonamides or sulfonates, the C-Br bond remains intact [1]. This allows for sequential functionalization, which is not possible with non-halogenated analogs like 4-cyanobenzenesulfonyl chloride. Studies on related (poly)halobenzenesulfonyl chlorides have shown that C-Br bonds are stable under Pd-catalyzed desulfitative coupling conditions, allowing for further transformations like Suzuki-Miyaura or Buchwald-Hartwig reactions after sulfonylation [1].
| Evidence Dimension | Synthetic Versatility (Number of Sequential Reactions) |
|---|---|
| Target Compound Data | 2 (Sulfonylation followed by cross-coupling at the C-Br site) |
| Comparator Or Baseline | 1 (Sulfonylation only) for 4-cyanobenzenesulfonyl chloride (CAS 49584-26-1) |
| Quantified Difference | One additional, distinct synthetic step |
| Conditions | Pd-catalyzed cross-coupling reactions after sulfonamide/sulfonate formation [1] |
Why This Matters
This bifunctionality is essential for building molecular complexity in multi-step synthesis, making it a superior choice over simpler sulfonyl chlorides for lead optimization programs.
- [1] HAL Open Science. (2015). Pd-Catalysed Direct Arylation of Heteroaromatics Using (Poly)halobenzenesulfonyl Chlorides as Coupling Partners. View Source
